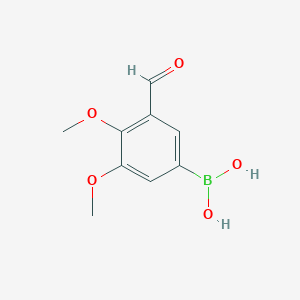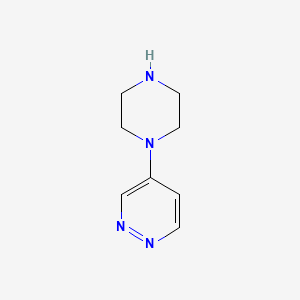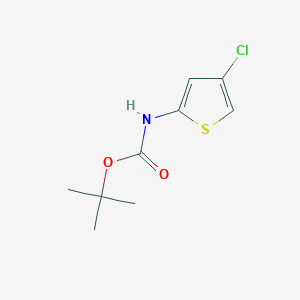
tert-Butyl (4-chlorothiophen-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-chlorothiophen-2-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a carbamate derivative that is used as a reagent in organic synthesis and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, related chemically to tert-Butyl (4-chlorothiophen-2-yl)carbamate, are used in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. These compounds, including similar structures, have been detected in diverse environmental matrices and human tissues. Their presence in the environment and the human body has raised concerns due to potential toxic effects, such as hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. The review underscores the need for further research to understand the environmental behaviors of these compounds, their human exposure pathways, and their toxic effects. It also suggests the development of novel antioxidants with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Degradation Technologies
Studies on the degradation of compounds like methyl tert-butyl ether (MTBE), which shares chemical similarities with tert-Butyl (4-chlorothiophen-2-yl)carbamate, demonstrate the feasibility of using cold plasma reactors for environmental remediation. These findings highlight the potential of advanced oxidation processes in breaking down environmentally persistent compounds into less harmful products, providing a pathway for the development of effective remediation technologies for contaminants with similar structures (Hsieh et al., 2011).
Bioactivities of Analogous Compounds
Research into the natural sources and bioactivities of compounds structurally related to tert-Butyl (4-chlorothiophen-2-yl)carbamate, such as 2,4-Di-tert-butylphenol, sheds light on their widespread occurrence across various species and their significant bioactivities. These studies contribute to a broader understanding of the ecological roles and potential risks associated with these compounds, informing environmental management and regulatory actions (Zhao et al., 2020).
Environmental Impact of Carbamates
The environmental fate, degradation, and toxic effects of carbamates, a category including many substances with functional similarities to tert-Butyl (4-chlorothiophen-2-yl)carbamate, have been extensively reviewed. These studies highlight concerns over environmental toxins and the carcinogenic potential for humans, underlining the importance of understanding the environmental pathways and degradation mechanisms of these compounds for assessing their full impact on health and the environment (Smith & Bucher, 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chlorothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBRCLEXBBOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-chlorothiophen-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




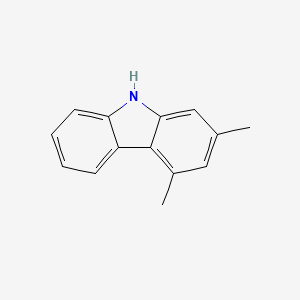
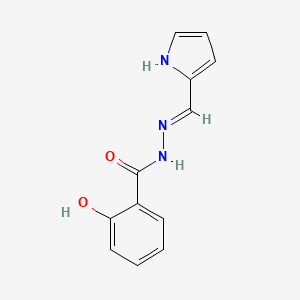
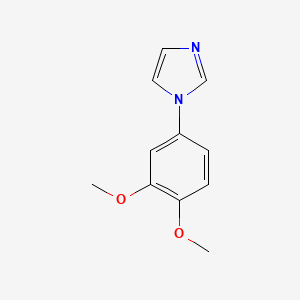
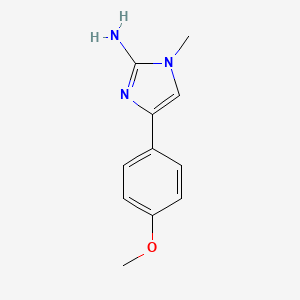
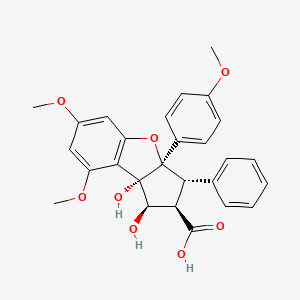
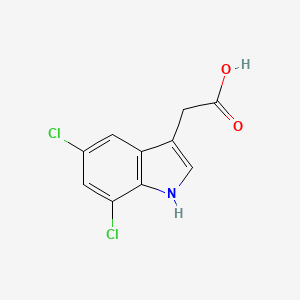
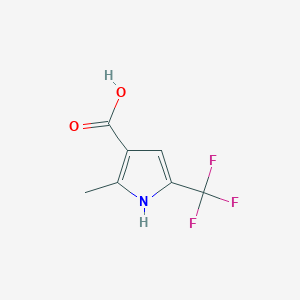

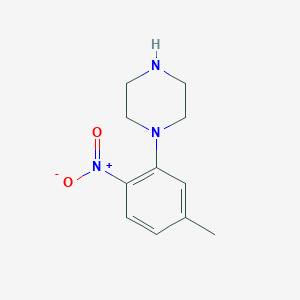
![3-Methylimidazo[5,1-a]isoquinoline](/img/structure/B3348930.png)

